2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, featuring two thiadiazole rings, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole rings
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiadiazole rings can interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
Bismerthiazol: Known for its antibacterial activity.
Thiodiazole-copper: Used as a fungicide in agriculture.
Dimethomorph: An antifungal agent
Compared to these compounds, 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its dual thiadiazole structure, which may confer enhanced biological activity and specificity.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S3/c1-5(2)8-14-15-10(21-8)13-7(19)4-20-11-17-16-9(22-11)12-6(3)18/h5H,4H2,1-3H3,(H,12,16,18)(H,13,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUVOZTZWFEHFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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